5,6-Diphenylacenaphthylene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5,6-diphenylacenaphthylene |
InChI |
InChI=1S/C24H16/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(24(21)23(19)20)18-9-5-2-6-10-18/h1-16H |
InChI Key |
LIQBNERRXVWVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C4C3=C(C=C4)C=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 5,6 Diphenylacenaphthylene
Spectroscopic Investigations of 5,6 Diphenylacenaphthylene
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopic studies of 5,6-Diphenylacenaphthylene and its derivatives provide a comprehensive understanding of their photophysical behavior.
UV-Visible Absorption Band Analysis and Electronic Transitions
The UV-visible absorption spectrum of this compound and related compounds is characterized by transitions within the π-electron system. The absorption bands observed are primarily attributed to π-π* transitions. mdpi.com The extent of conjugation in these molecules significantly influences the position of the absorption maxima (λ_max). For instance, as conjugation increases in polycyclic aromatic systems, the absorption spectrum shifts to longer wavelengths (a bathochromic shift). mdpi.com In derivatives of similar aromatic systems, the absorption profiles may not show significant dependence on solvent polarity. acs.org
Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the electronic transitions. acs.orgrsc.org For example, in a study of related diphenylanthracene (DPA), TD-DFT calculations helped to interpret the experimental absorption spectrum, correlating calculated transitions with observed absorption bands. rsc.org These calculations can predict the energies and oscillator strengths of electronic transitions, such as the HOMO to LUMO transition, which often corresponds to the lowest energy absorption band. acs.orgrsc.org Temperature can also affect the absorption spectra, with lower temperatures often leading to an increase in absorption intensity and a narrowing of the bands. rsc.org
Fluorescence Emission Characteristics and Quantum Yields
This compound and its analogs are often fluorescent, emitting light upon excitation. The fluorescence emission spectrum is typically mirror-symmetrical to the lowest energy absorption band. The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, is a key characteristic of a fluorescent molecule. For example, 9,10-diphenylanthracene (B110198) (DPA) is a well-known fluorescent compound with a high quantum yield, often used as a fluorescence standard. bjraylight.comrsc.org Its fluorescence quantum yield in cyclohexane (B81311) has been measured to be as high as 0.97. bjraylight.comrsc.org
The quantum yield can be influenced by various factors, including the molecular structure and the surrounding environment. For some complex molecules, the quantum yield can be quite high, reaching up to 75% for certain aggregation-induced phosphorescence systems. researchgate.net In some cases, the fluorescence quantum yield can be sensitive to the solvent polarity, a phenomenon discussed in the next section. nih.govnih.gov
Solvatofluorochromic Effects and Environmental Sensitivity of Photophysical Properties
Solvatofluorochromism is the phenomenon where the fluorescence emission properties of a compound, such as the emission maximum and quantum yield, are dependent on the polarity of the solvent. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment upon excitation, often due to an intramolecular charge transfer (ICT) process. researchgate.net
For many organic dyes, increasing the solvent polarity leads to a bathochromic (red) shift in the emission maximum. acs.orgresearchgate.net This is because a more polar solvent can better stabilize the more polar excited state compared to the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. researchgate.net
The fluorescence quantum yield can also be highly sensitive to the solvent environment. nih.govresearchgate.net In some cases, the quantum yield decreases significantly in more polar solvents. nih.govnih.govresearchgate.net This quenching of fluorescence in polar solvents is often attributed to the stabilization of non-radiative decay pathways. nih.gov However, there are also instances where the fluorescence quantum yield increases in polar solvents. nih.gov The sensitivity of both the emission wavelength and quantum yield to the solvent polarity makes such compounds useful as environmental probes. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. megalecture.com The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. megalecture.com For a molecule like this compound, the IR spectrum would be expected to show characteristic absorption bands for the types of bonds present.
Aromatic compounds typically exhibit several characteristic IR bands:
C–H stretching: Aromatic C–H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org
C=C stretching: In-ring carbon-carbon double bond stretching vibrations in aromatic rings are observed in the 1600-1400 cm⁻¹ region. libretexts.org
C–H out-of-plane bending ("oop"): These bands, which are often strong, appear in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the benzene (B151609) ring. libretexts.org
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule as a whole, arising from various bending and stretching vibrations. libretexts.org This region can be used to confirm the identity of a compound by comparing its spectrum to a reference spectrum.
Raman Spectroscopy for Molecular Vibrational Modes and Structural Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. edinst.comuni-siegen.de It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. edinst.com A key difference is the selection rule: for a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com
For aromatic molecules like this compound, Raman spectroscopy can provide a detailed "fingerprint" of its molecular structure. edinst.com The Raman spectrum can reveal information about both intramolecular (within the molecule) and intermolecular (between molecules) vibrations, which is particularly useful for studying crystalline samples. researchgate.netcore.ac.uk
In studies of related polycyclic aromatic hydrocarbons, Raman spectroscopy has been used to distinguish between different crystalline forms (polymorphs) and to study the influence of side groups on the crystal packing. researchgate.netmdpi.com The low-frequency region of the Raman spectrum is especially sensitive to intermolecular interactions and can provide insights into the packing of molecules in the solid state. researchgate.netcore.ac.uk
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For a complex polycyclic aromatic hydrocarbon (PAH) like this compound, mass spectrometry provides definitive confirmation of its molecular identity.
Molecular Ion and Formula Determination
The chemical formula for this compound is C₂₆H₁₆. The theoretical monoisotopic mass of this compound is 328.1252 u. In a typical mass spectrum, particularly under electron ionization (EI), this value corresponds to the molecular ion peak (M⁺•). Due to the inherent stability of the extensive aromatic system, the molecular ion of this compound is expected to be highly abundant and is likely to be the base peak (the most intense peak) in the spectrum.
The presence of isotopes, primarily ¹³C, results in isotopic peaks at masses higher than the monoisotopic molecular ion. The most significant of these is the [M+1]⁺• peak, which arises from molecules containing one ¹³C atom. The theoretical relative abundance of the [M+1]⁺• peak can be estimated based on the number of carbon atoms in the molecule (26), giving it a predicted intensity of approximately 28.6% relative to the M⁺• peak. The observation of this isotopic pattern provides strong evidence for the elemental composition of the ion.
| Ion | Description | Calculated m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺• | Molecular Ion | 328.13 | 100% (Base Peak) |
| [M+1]⁺• | Isotope Peak (¹³C) | 329.13 | ~28.6% |
| [M+2]⁺• | Isotope Peak (two ¹³C) | 330.13 | ~4.1% |
| [M]²⁺ | Doubly Charged Molecular Ion | 164.06 | Variable |
Fragmentation Analysis
Fragmentation analysis provides insight into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation of this compound is governed by the stability of its aromatic core and the presence of the two phenyl substituents. Analysis of related diphenyl-substituted aromatic compounds and general principles of PAH fragmentation suggest several likely pathways. acs.org
The most anticipated fragmentation event is the cleavage of the C-C bond connecting a phenyl group to the acenaphthylene (B141429) core. This would result in the loss of a phenyl radical (C₆H₅•), a stable species, to produce a highly stable cation at m/z 251.12.
Other potential, though less dominant, fragmentation pathways for large PAHs include the loss of a hydrogen atom to form an [M-1]⁺ ion or the sequential loss of small, stable neutral molecules like acetylene (B1199291) (C₂H₂) from the fragmented core. researchgate.net Furthermore, stable aromatic systems like this can often form doubly charged ions, which would appear at half the mass-to-charge ratio of the singly charged ion. For the molecular ion, a doubly charged species [M]²⁺ would be observed at m/z 164.06.
| Precursor Ion (m/z) | Proposed Fragmentation | Resulting Fragment Ion (m/z) | Neutral Loss (Species, Mass) |
|---|---|---|---|
| 328.13 [M]⁺• | Loss of a phenyl radical | 251.12 | C₆H₅• (77.04) |
| 328.13 [M]⁺• | Loss of a hydrogen radical | 327.12 | H• (1.01) |
| 251.12 [M-C₆H₅]⁺ | Loss of acetylene | 225.10 | C₂H₂ (26.02) |
Computational and Theoretical Chemistry Studies of 5,6 Diphenylacenaphthylene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and properties of molecules. wikipedia.orgrutgers.eduepfl.ch It offers a favorable balance between computational cost and accuracy, making it a popular choice for studying complex organic molecules like 5,6-diphenylacenaphthylene. wikipedia.orgfz-juelich.de DFT calculations are predicated on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.orgepfl.ch
Optimization of Ground State Molecular Geometries and Energetics
A fundamental application of DFT is the determination of the optimized ground-state molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.netcardiff.ac.uk This process involves systematically adjusting the positions of the atoms until a minimum on the potential energy surface is located. The accuracy of the optimized geometry is crucial as it forms the basis for subsequent calculations of other molecular properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgschrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's electronic excitability and kinetic stability. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited. nih.govresearchgate.net
DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govresearchgate.net The distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO). libretexts.org For donor-acceptor systems, the HOMO is often localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting part. nih.gov This spatial separation is crucial for understanding intramolecular charge transfer (ICT) processes.
| Molecule/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| TDCR Derivative | - | - | 2.933 | DFT |
| BDPTT | -5.96 | -3.65 | 2.31 | Cyclic Voltammetry (Experimental) |
| D-π-A Dye (n=1) | -5.76 | -2.77 | 2.99 | DFT/B3LYP/6-311G(d,p) |
| D-π-A Dye (n=2) | -5.58 | -2.92 | 2.66 | DFT/B3LYP/6-311G(d,p) |
| Anionic alpha 9,10-DPA derivative | - | - | 1.3679 | DFT |
This table presents a selection of HOMO-LUMO energy gaps for different organic molecules as determined by various computational and experimental methods to provide a comparative context. Specific data for this compound would require dedicated calculations not available in the provided search results.
Charge Distribution and Electronic Properties
DFT calculations can also provide a detailed picture of the charge distribution within a molecule, which is fundamental to its electronic properties. doi.org Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of a molecule, which is crucial for understanding intermolecular interactions and reactivity.
Furthermore, DFT can be used to calculate a range of electronic properties, including ionization potential (IP) and electron affinity (EA), which can be estimated from the HOMO and LUMO energies, respectively, based on Koopmans' theorem. nih.govresearchgate.net These parameters are vital for assessing the electron-donating and electron-accepting capabilities of a molecule. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for investigating the properties of electronic excited states. cecam.orgdiva-portal.org TD-DFT is widely used to predict electronic absorption spectra and to understand the nature of electronic transitions. core.ac.ukmdpi.comarxiv.org
Prediction of Electronic Spectra
One of the most common applications of TD-DFT is the prediction of UV-visible absorption spectra. mdpi.comcase.edu By calculating the energies of vertical electronic excitations and their corresponding oscillator strengths, TD-DFT can simulate the absorption spectrum of a molecule. mdpi.com This allows for a direct comparison with experimental spectra and aids in the assignment of absorption bands to specific electronic transitions.
The accuracy of TD-DFT predictions can depend on the choice of the functional. core.ac.ukreddit.com For example, for some systems, hybrid functionals that include a portion of exact Hartree-Fock exchange, such as B3LYP or CAM-B3LYP, often provide more accurate excitation energies than standard generalized gradient approximation (GGA) functionals. nih.gov Theoretical studies on various organic dyes have shown that TD-DFT can successfully predict absorption maxima (λmax) and provide insights into the nature of the transitions, such as π-π* or intramolecular charge transfer (ICT) excitations. nih.govresearchgate.net
| Molecule | Predicted λmax (nm) (Method) | Experimental λmax (nm) |
|---|---|---|
| TDCR | 482.050 (TD-DFT) | - |
| Resveratrol | 324 (TD-DFT/B3LYP/6-311+g(d,p)) | Similar to prediction |
| Quercetin | 383.01 (TD-DFT/B3LYP/6-311+g(d,p)) | Similar to prediction |
| D-π-A NIR Dye | 879 (CAM-B3LYP) | - |
This table illustrates the predictive power of TD-DFT by comparing calculated and experimental absorption maxima for various organic compounds. Specific data for this compound is not available in the provided search results.
Elucidation of Excited State Dynamics and Photoinduced Processes
Beyond predicting static spectral properties, TD-DFT can be employed to explore the dynamics of excited states and understand photoinduced processes. rsc.orgrsc.org By mapping out the potential energy surfaces of the excited states, it is possible to identify pathways for non-radiative decay, such as internal conversion and intersystem crossing, as well as photochemical reactions. researchgate.netbeilstein-journals.org
Understanding these dynamic processes is crucial for applications in areas like photocatalysis and organic electronics. rsc.orgdiva-portal.org For instance, TD-DFT calculations can help elucidate the mechanisms of photoinduced electron transfer or energy transfer within a molecule or between molecules. rsc.orgdiva-portal.org The study of excited-state dynamics often involves coupling TD-DFT with molecular dynamics simulations to trace the evolution of the molecule after photoexcitation. researchgate.net This approach can reveal transient species and intermediate structures that are difficult to observe experimentally. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. wustl.edunih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the evolution of the system's conformation and energetics. wustl.edu For this compound, MD simulations are instrumental in exploring its conformational landscape and understanding its intermolecular interactions.
The conformational landscape of a molecule describes the set of all possible spatial arrangements of its atoms and the corresponding potential energies. cecam.org The phenyl groups attached to the acenaphthylene (B141429) core of this compound are not static; they can rotate around the single bonds connecting them to the acenaphthylene scaffold. This rotation gives rise to various conformers with different energies and stabilities. MD simulations can map this landscape by sampling numerous conformations and identifying the most stable, low-energy states. nih.gov The analysis of dihedral angles between the phenyl rings and the acenaphthylene plane over the simulation time provides insight into the flexibility of the molecule and the energy barriers between different rotational states. lambris.com
Furthermore, MD simulations provide a detailed view of intermolecular interactions, which are crucial for understanding the properties of the compound in condensed phases (liquid or solid). csic.es By simulating a system containing multiple this compound molecules, one can analyze how they pack together and interact. Key interactions that can be quantified include van der Waals forces and π-π stacking between the aromatic rings. The strength and geometry of these interactions determine the material's bulk properties. Radial distribution functions (RDFs) can be calculated from the simulation to determine the probability of finding a neighboring molecule at a certain distance, offering a picture of the local molecular ordering. mdpi.com
A hypothetical study might yield data on the relative energies of different conformers arising from phenyl group rotation, as illustrated in the conceptual table below.
| Conformer | Dihedral Angle (Ring 1) | Dihedral Angle (Ring 2) | Relative Energy (kcal/mol) |
| 1 | 45° | 45° | 0.0 (Global Minimum) |
| 2 | 45° | 135° | 1.5 |
| 3 | 90° | 90° | 3.2 (Transition State) |
| 4 | 0° | 0° | 5.0 |
This table is illustrative and represents the type of data that would be generated from an MD simulation to describe the conformational landscape. The values are hypothetical.
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. orgchemres.orgasrjetsjournal.org For this compound, DFT calculations can predict its chemical behavior by analyzing a variety of molecular properties and reactivity descriptors.
A key aspect of reactivity analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. orgchemres.orgresearchgate.net
Chemical Potential (μ): The tendency of electrons to escape from the system.
Chemical Hardness (η): The resistance to change in electron distribution. Soft molecules (low hardness) are more reactive. asrjetsjournal.org
Global Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. asrjetsjournal.org
To pinpoint specific reactive sites on the molecule for electrophilic or nucleophilic attack, local reactivity descriptors such as Fukui functions are used. frontiersin.org These functions indicate how the electron density at a specific atom changes upon gaining or losing an electron, thereby identifying the most likely sites for reaction.
Beyond predicting reactivity, computational chemistry can also map out potential reaction pathways. rsc.org Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to find the minimum energy path between reactants and products, identifying the transition state structure and calculating the activation energy barrier for a proposed reaction. acs.org This provides mechanistic insights into how this compound might transform under various chemical conditions.
A theoretical study would produce a set of reactivity descriptors, as shown in the conceptual table below.
| Parameter | Symbol | Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -5.8 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 4.3 | Chemical stability/reactivity |
| Chemical Hardness | η | 2.15 | Resistance to deformation |
| Electrophilicity Index | ω | 3.9 | Propensity to act as an electrophile |
This table is illustrative, showing the kind of data generated from DFT calculations to predict chemical reactivity. The values are hypothetical.
Strain Energy and Aromaticity Analysis
Computational methods are essential for quantifying the structural strain and aromaticity of cyclic molecules like this compound, properties that profoundly influence their stability and reactivity.
Strain Energy arises when bond angles or lengths deviate from their ideal values, or from steric hindrance between non-bonded atoms. In this compound, strain can be introduced by the fusion of the five-membered ring to the naphthalene (B1677914) system and by steric repulsion between the bulky phenyl substituents. The total strain energy of a molecule can be calculated computationally, often by comparing the energy of the actual molecule to that of a hypothetical, strain-free reference compound. auckland.ac.nzpurdue.edu Understanding the strain can help explain its thermodynamic stability and potential reactivity towards reactions that might alleviate this strain.
Aromaticity is a fundamental concept used to describe the unique stability and reactivity of certain cyclic, planar molecules with delocalized π-electrons. chem8.org Several computational indices are used to quantify the degree of aromaticity in different parts of a molecule.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization within a ring. chem8.org A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic system, and negative values imply anti-aromaticity. chem8.org
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated by placing a "dummy" atom at the center of a ring and computing its magnetic shielding. chemrxiv.org A negative NICS value (e.g., NICS(1)zz < -5 ppm) indicates a diatropic ring current and thus aromaticity, while a positive value signifies a paratropic ring current and anti-aromaticity. diva-portal.org
For this compound, these indices can be calculated for each of its constituent rings: the two six-membered rings of the naphthalene unit, the five-membered ring of the acenaphthylene core, and the two appended phenyl rings. This analysis reveals how the aromatic character is distributed throughout the molecule and how the fusion of the rings influences their individual aromaticity.
A computational analysis would yield aromaticity indices for each ring in the molecule, as conceptualized in the table below.
| Ring System | HOMA Value | NICS(1)zz (ppm) | Aromatic Character |
| Phenyl Rings (average) | 0.98 | -9.5 | Highly Aromatic |
| Naphthalene Ring A | 0.85 | -8.2 | Aromatic |
| Naphthalene Ring B | 0.83 | -7.9 | Aromatic |
| Acenaphthylene 5-membered ring | 0.25 | -2.1 | Non-aromatic |
This table is illustrative of the data produced in an aromaticity analysis. The values are hypothetical and serve to demonstrate how aromaticity might vary across the molecular framework.
Chemical Reactivity and Reaction Mechanisms of 5,6 Diphenylacenaphthylene
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the acenaphthylene (B141429) core is significantly influenced by the electron-rich nature of the aromatic system, making it susceptible to electrophilic attack. In contrast, nucleophilic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring, a feature absent in the parent 5,6-diphenylacenaphthylene.
Electrophilic Aromatic Substitution:
Acenaphthene (B1664957), the saturated analog of acenaphthylene, is known to be highly reactive towards electrophiles, with substitution occurring preferentially at the 5-position. rsc.orgacs.org This high reactivity is attributed to the strain of the five-membered ring, which enhances hyperconjugation. rsc.org For acenaphthylene itself, electrophilic attack is predicted to be most favorable at the C1 and C5 positions. kg.ac.rs In this compound, the phenyl substituents at the 5 and 6 positions will influence the regioselectivity of further electrophilic attack. The phenyl groups are activating and will direct incoming electrophiles to the ortho and para positions of the phenyl rings themselves, and also influence the reactivity of the acenaphthylene core. However, the most probable sites for electrophilic attack on the acenaphthylene nucleus would be the positions not sterically hindered by the bulky phenyl groups, such as the 3, 4, 7, and 8 positions. The electronic effect of the phenyl groups, which can donate or withdraw electron density via resonance and inductive effects, would further modulate the reactivity of these positions. Studies on related monosubstituted acenaphthenes have shown that the position of substitution is a complex interplay of electronic and steric factors. acs.org
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) reactions generally proceed via an addition-elimination mechanism and are facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to a good leaving group. govtpgcdatia.ac.inmasterorganicchemistry.comnumberanalytics.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com The parent this compound lacks strong EWGs. The phenyl groups are generally considered to be weakly activating or deactivating depending on the reaction, but they are not sufficient to promote nucleophilic attack on the acenaphthylene core under standard conditions. Therefore, this compound is expected to be unreactive towards nucleophilic aromatic substitution. For such a reaction to occur, the molecule would first need to be functionalized with potent EWGs, such as nitro groups, at positions that can stabilize the intermediate carbanion. msu.edu
Cycloaddition Reactions, including Diels-Alder Type (relevant to acenaphthylene core)
The presence of a double bond within the five-membered ring of the acenaphthylene core makes it an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orgiitk.ac.insigmaaldrich.com This reactivity is a key feature of acenaphthylene and its derivatives.
In a typical Diels-Alder reaction, the C1=C2 double bond of acenaphthylene reacts with a conjugated diene. wikipedia.orgmnstate.edu For this compound, the phenyl substituents are located on the six-membered aromatic rings and are not expected to sterically hinder the approach of a diene to the reactive 1,2-double bond. Therefore, this compound should readily participate as a dienophile in Diels-Alder reactions.
The stereochemistry of the Diels-Alder reaction is highly specific, with the reaction proceeding via a syn addition. iitk.ac.in This means that the stereochemistry of the dienophile is retained in the product. In reactions involving cyclic dienophiles like acenaphthylene, two stereoisomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer. rug.nl The bulky nature of the phenyl groups in this compound is unlikely to alter this general trend, although they may influence the endo/exo selectivity ratio.
Beyond the Diels-Alder reaction, other cycloadditions involving the 1,2-double bond of acenaphthylene are also possible, such as [2+2] cycloadditions. For instance, 5,6-unsubstituted 1,4-dihydropyridines have been shown to undergo formal [2+2] cycloaddition reactions. beilstein-journals.org
Photochemical Transformations and Photoisomerization Processes
Polycyclic aromatic hydrocarbons are well-known for their rich photochemistry, which includes photodimerization and photooxidation. This compound is expected to exhibit similar photochemical reactivity, influenced by its extended π-system and phenyl substituents.
Photodimerization:
Acenaphthylene readily undergoes [2+2] photodimerization upon UV irradiation, yielding two main stereoisomers: a syn (head-to-head) and an anti (head-to-tail) dimer. scispace.comresearchgate.net The ratio of these dimers is highly dependent on the reaction conditions, such as the solvent and the presence of sensitizers or heavy atoms. researchgate.netrsc.org In solution, the formation of the trans (anti) dimer is often favored in dilute solutions, while the cis (syn) dimer dominates in more concentrated solutions. researchgate.net The photodimerization can be directed towards the exclusive formation of the anti product in certain organized media, such as polymersomes. rsc.org For 1-substituted acenaphthylenes, UV irradiation in solution mainly gives the head-to-tail cis photocycloadduct. rsc.org The bulky phenyl groups at the 5 and 6 positions of this compound are expected to sterically influence the approach of two monomers, potentially favoring the formation of one stereoisomer over the other.
Photooxidation:
The photooxidation of PAHs is an important atmospheric degradation pathway. For acenaphthene and acenaphthylene, photooxidation initiated by OH radicals leads to a variety of products. In the case of acenaphthylene, the addition of OH to the unsaturated five-membered ring is the favored pathway, leading to the formation of acenaphthenone and acenaphthenequinone (B41937) as major products. researchgate.net It is plausible that the photooxidation of this compound would proceed through a similar mechanism, yielding the corresponding 5,6-diphenylacenaphthenequinone.
Thermal Reactions and Rearrangements
Polycyclic aromatic hydrocarbons are generally characterized by high thermal stability due to their extensive resonance stabilization. Thermal rearrangements of aromatic hydrocarbons typically require high temperatures, often in the range of 500-1100 °C, and are carried out under flash vacuum pyrolysis (FVP) conditions. wikipedia.orgacs.org These reactions are often unimolecular and involve complex skeletal reorganizations. wikipedia.org
Electrochemical Reactivity and Redox Behavior
The extended π-system of this compound makes it electrochemically active, capable of undergoing both reduction and oxidation processes. The electrochemical properties can be investigated using techniques like cyclic voltammetry, which provides information on redox potentials and the stability of the resulting radical ions.
Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of electroactive species. For PAHs, CV measurements reveal the potentials at which they are oxidized and reduced, and provide insights into the stability of the generated radical cations and anions. jst.go.jp The reduction potentials of substituted acenaphthylenes are influenced by the electronic nature of the substituents. universiteitleiden.nl Electron-withdrawing groups like cyano and nitro groups lower the reduction potential (making reduction easier), while electron-donating groups like methyl and methoxy (B1213986) groups make the reduction more difficult. universiteitleiden.nl
For this compound, the phenyl groups are expected to influence the redox potentials compared to unsubstituted acenaphthylene. Phenyl groups can delocalize the charge of the radical ions, which generally leads to a stabilization of both the radical anion and cation, making the compound easier to both reduce and oxidize. The table below summarizes the half-wave reduction potentials for acenaphthylene and some of its derivatives, illustrating the effect of substituents.
| Compound | First Half-Wave Reduction Potential (E1/2 vs. Ag/AgCl) | Second Half-Wave Reduction Potential (E1/2 vs. Ag/AgCl) | Reference |
|---|---|---|---|
| Acenaphthylene | -1.74 V | -2.31 V | universiteitleiden.nl |
| 1-Cyanoacenaphthylene | -1.42 V | -2.18 V | universiteitleiden.nl |
| 5-Cyanoacenaphthylene | -1.43 V | -2.12 V | universiteitleiden.nl |
| 1-Methylacenaphthylene | -1.80 V | -2.45 V | universiteitleiden.nl |
| 5-Methylacenaphthylene | -1.82 V | -2.40 V | universiteitleiden.nl |
Data is illustrative of substituent effects on the acenaphthylene core.
Similarly, the oxidation potentials would be affected. The first oxidation would correspond to the formation of the radical cation, and the second to the dication. The stability of these oxidized species can also be assessed by the reversibility of the waves in the cyclic voltammogram. utexas.edu
The reduction of PAHs with alkali metals or electrochemically leads to the formation of radical anions and, with further reduction, dianions. wikipedia.org The stability of these radical anions is crucial for their application in areas like Birch reduction. acs.org The stability of the radical anions of aromatic compounds in solution is significantly enhanced by solvation. acs.org
For this compound, the radical anion would have the unpaired electron delocalized over the entire π-system, including the phenyl rings. This extensive delocalization contributes to its stability. Similarly, the radical cation, formed upon one-electron oxidation, would also be stabilized by charge delocalization over the phenyl groups and the acenaphthylene core. The stability of radical ions of substituted PAHs is a key factor in their potential use in materials for organic electronics, as stable radical ions are essential for efficient charge transport. utexas.edu Studies on diphenyl-substituted fluorenes have shown that the stability of the corresponding dications is influenced by the position of the phenyl substituents. researchgate.net In general, the introduction of phenyl groups tends to stabilize both radical cations and anions of PAHs. nih.govrsc.org This stabilization is reflected in the electrochemical behavior, often leading to more reversible redox processes. utexas.edu
Mechanistic Elucidation using Experimental and Computational Approaches
The mechanistic pathways of reactions involving this compound are understood through a combination of sophisticated experimental techniques and powerful computational modeling. While direct mechanistic studies on this compound are not extensively documented, a robust understanding can be constructed by examining research on the parent acenaphthylene core, other substituted acenaphthylenes, and analogous diphenyl-substituted polycyclic aromatic hydrocarbons (PAHs). These studies provide a framework for predicting its behavior, focusing on how the electronic nature of the acenaphthylene system and the steric and electronic effects of the 5,6-diphenyl substituents govern its reactivity.
Computational Approaches to Acenaphthylene Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms of the acenaphthylene scaffold. These theoretical studies provide insights into reaction energetics, transition states, and the properties of intermediates that are often difficult to capture experimentally.
Ozonolysis Studies: The atmospheric ozonolysis of the parent acenaphthylene molecule has been investigated using DFT. researchgate.net These studies calculate changes in thermodynamic properties, such as free energy, to determine reaction spontaneity. For instance, the reaction of acenaphthylene with ozone to form acenaphthylene-oxide and oxygen is predicted to be spontaneous, with a calculated free energy change (ΔG) of -27.32 kcal/mol. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps helps to identify the most reactive sites on the molecule, which in this case is the C1=C2 double bond of the five-membered ring. researchgate.net
Hydrogenation and Aromaticity: The aromaticity of the acenaphthylene system, a key determinant of its reactivity, has been probed by studying the energetics of its hydrogenation to acenaphthene. researchgate.net A combination of experimental calorimetry and computational methods (both molecular mechanics and DFT) has been used to determine the enthalpy of this reaction. researchgate.net The good agreement between experimental and calculated values validates the computational models used. researchgate.net These findings indicate that the acenaphthylene core possesses a unique electronic structure, which influences its propensity to undergo addition reactions at the five-membered ring versus substitution reactions on the naphthalene (B1677914) moiety. researchgate.net
Table 1: Experimental and Computed Enthalpy of Hydrogenation for Acenaphthylene to Acenaphthene
| Method | Phase | ΔHhyd (kJ/mol) | Reference |
|---|---|---|---|
| Reaction-Solution Calorimetry | Toluene | -114.5 ± 4.2 | researchgate.net |
| Experimental (from combustion calorimetry) | Gas | -107.9 ± 4.2 | researchgate.net |
| Molecular Mechanics (MM3) | Gas | -110.9 | researchgate.net |
| Density Functional Theory (DFT) | Gas | -244.6 ± 8.9 (for pyracylene) | researchgate.net |
Note: The DFT value shown is for the related pyracylene; however, the study highlights the utility of DFT in calculating such energetic parameters. researchgate.net
Experimental Elucidation and Steric Influence
Experimental studies on related systems provide crucial data for understanding the potential reaction mechanisms of this compound. The bulky phenyl groups at the C5 and C6 positions are expected to exert significant steric hindrance, potentially altering reaction pathways compared to the unsubstituted parent molecule.
Analogous Cycloaddition Reactions: Studies on the Diels-Alder reaction of 9,10-diphenylanthracene (B110198), a structurally analogous PAH, reveal that severe steric hindrance can redirect the site of cycloaddition. kpfu.ru While anthracene (B1667546) typically reacts at the central 9,10-positions, the presence of bulky phenyl groups makes this site less accessible. Consequently, 9,10-diphenylanthracene undergoes cycloaddition with highly reactive dienophiles at the less-hindered 1,4-positions, a phenomenon confirmed through kinetic and thermodynamic measurements. kpfu.ru This suggests that for this compound, addition reactions (like cycloadditions or oxidations) that would typically occur on the naphthalene rings might be sterically hindered or redirected away from the phenyl-substituted region.
Electrochemical Studies and Intermediate Characterization: The mechanism of redox reactions can be effectively probed using electrochemical methods like cyclic voltammetry. Studies on the electrochemical reduction of 9,10-diphenylanthracene (DPA) have detailed the formation of its radical anion (DPA•⁻) and the subsequent protonation steps. utexas.edu Such investigations provide the standard potentials for electron transfer and offer a model for the expected redox behavior of this compound. The stability and reactivity of the resulting radical ions are key to understanding mechanisms in electron transfer-initiated reactions. utexas.eduutexas.edu Similarly, the electrochemical oxidation of related phenyl-substituted ethylenes to form cyclized phenanthrene (B1679779) derivatives demonstrates a viable mechanistic pathway for intramolecular cyclization following an initial oxidation step. acs.org
Table 2: Electrochemical Data for the Reduction of 9,10-Diphenylanthracene (DPA) in DMF
| Process | E° (V vs. SCE) | Technique | Reference |
|---|---|---|---|
| DPA + e⁻ ⇌ DPA•⁻ | -1.94 | Polarography | utexas.edu |
| DPAH• + e⁻ ⇌ DPAH⁻ | -0.85 (Calculated) | Cyclic Voltammetry | utexas.edu |
The combination of these experimental and computational approaches on analogous systems provides a robust framework for predicting the mechanistic behavior of this compound. The reactivity is dominated by the interplay between the inherent electronic properties of the acenaphthylene core and the significant steric and electronic influence of the vicinal diphenyl substituents. Future direct studies on this compound will likely leverage these established methods to precisely map its unique reaction pathways.
Derivatives and Functionalization of 5,6 Diphenylacenaphthylene
Synthesis of Substituted 5,6-Diphenylacenaphthylene Derivatives
Direct experimental literature on the synthesis of a wide array of substituted this compound derivatives is limited. However, established synthetic methodologies in organic chemistry allow for the formulation of several viable routes to these compounds. These strategies can be broadly categorized into the functionalization of a pre-formed this compound core or the construction of the molecule from already substituted precursors.
Key synthetic approaches include:
Synthesis from Substituted Precursors: This is a highly versatile method where the desired substituents are introduced onto the starting materials before the final ring system is constructed. A common precursor, acenaphthenequinone (B41937), can be reacted with substituted aryl Grignard or organolithium reagents. The subsequent dehydration and reduction of the resulting diol intermediate would yield the target substituted this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions offer powerful tools for creating C-C bonds. A cascade reaction involving a Suzuki-Miyaura coupling between a 1,8-dihalonaphthalene and a functionalized heteroarylboronic acid, followed by an intramolecular C–H arylation, has been shown to produce acenaphthylene-fused heteroarenes. beilstein-journals.org This principle could be extended to the synthesis of derivatives of this compound.
Diels-Alder Cycloaddition: The [4+2] Diels-Alder reaction is a fundamental method for constructing six-membered rings. sigmaaldrich.com The synthesis of highly substituted polycyclic aromatic hydrocarbons can be achieved through the cycloaddition of a substituted cyclopentadienone (the diene) with an aryne (the dienophile), often followed by the extrusion of a small molecule like carbon monoxide (CO). nih.gov This strategy could be adapted to build the functionalized this compound framework.
Wittig Reaction: The Wittig reaction and its variations are cornerstone methods for converting carbonyl compounds into alkenes. organic-chemistry.orgwikipedia.org In principle, a precursor containing two ketone functionalities in the appropriate positions on an acenaphthene (B1664957) backbone could undergo an intramolecular double Wittig reaction to form the central C5=C6 double bond of the acenaphthylene (B141429) core.
| Synthetic Strategy | Precursors | Key Transformation | Advantages |
| From Substituted Precursors | Acenaphthenequinone, Substituted Aryl Grignard Reagents (Ar-MgBr) | Grignard Reaction & Dehydration | High convergence; wide variety of substituents possible on the phenyl rings. |
| Palladium-Catalyzed Cascade | 1,8-Dihalonaphthalenes, Substituted Boronic Acids | Suzuki-Miyaura Coupling / C-H Arylation beilstein-journals.org | High efficiency and functional group tolerance. beilstein-journals.org |
| Diels-Alder Reaction | Substituted Cyclopentadienones, Arynes | [4+2] Cycloaddition with CO extrusion nih.gov | Access to sterically hindered and complex substitution patterns. nih.gov |
| Wittig-type Olefination | Precursor Diketone, Phosphorus Ylide | Intramolecular Wittig Reaction organic-chemistry.orgwikipedia.org | Establishes the double bond with high specificity. dalalinstitute.com |
Strategies for Modulating Electronic and Steric Properties through Substituent Introduction
The introduction of functional groups onto the this compound scaffold is a primary strategy for tuning its electronic and steric characteristics. These modifications directly impact the molecule's frontier molecular orbitals (HOMO and LUMO), solubility, and solid-state packing, which in turn govern its performance in materials science applications.
Electronic Properties: The electronic nature of the substituents on the phenyl rings can systematically alter the energy levels of the molecule.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or dimethylamino (-NMe₂) increase the electron density of the π-system. This typically raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. This can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. rsc.org
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) pull electron density from the π-system. This stabilizes both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more difficult to oxidize but easier to reduce. nih.gov The introduction of EWGs is a common strategy to tune emission color and improve electron transport in organic electronic materials. sci-hub.se
Steric Properties: The two phenyl groups at the C5 and C6 positions already create significant steric hindrance, forcing them to twist out of the plane of the acenaphthylene core.
Controlling Intermolecular Interactions: This inherent non-planarity can be exploited to control how molecules pack in the solid state. By preventing strong π-π stacking, which often leads to fluorescence quenching, high solid-state luminescence efficiency can be achieved. acs.org
Enhancing Solubility: Introducing bulky substituents, such as tert-butyl groups, onto the phenyl rings further increases steric hindrance. rsc.orgrsc.org This increased bulk disrupts crystal lattice packing, which can significantly improve the solubility of the compound in common organic solvents—a critical factor for solution-based processing of materials. researchgate.net
| Substituent (on Phenyl Ring) | Type | Expected Electronic Effect | Expected Steric Effect |
| -OCH₃ (Methoxy) | Electron-Donating | Raises HOMO level, red-shifts emission rsc.org | Moderate increase in bulk |
| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Significantly raises HOMO level nih.gov | Moderate increase in bulk |
| -CN (Cyano) | Electron-Withdrawing | Lowers LUMO and HOMO levels nih.gov | Minimal increase in bulk |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly lowers LUMO and HOMO levels | Moderate increase in bulk |
| -C(CH₃)₃ (tert-Butyl) | Weakly Electron-Donating | Minor electronic effect | Significant increase in steric bulk, hinders packing rsc.org |
Incorporation into Polymeric Structures and Supramolecular Assemblies
The unique combination of a rigid, planar acenaphthylene core with bulky, tunable phenyl substituents makes this compound an attractive building block for advanced materials.
Polymeric Structures: While direct polymerization of this compound has not been extensively reported, its derivatives can be designed as monomers for incorporation into polymer chains. By introducing two reactive functional groups (e.g., halides or boronic esters) onto the molecule, it can be copolymerized with other monomers using methods like Suzuki or Stille cross-coupling. researchgate.netconicet.gov.ar
The inclusion of the bulky, non-planar this compound unit in a polymer backbone would serve several purposes:
Enhanced Solubility: The sterically demanding structure disrupts inter-chain packing, making the resulting polymer more soluble in organic solvents. researchgate.netacs.org
Improved Photoluminescence: By preventing close packing and aggregation of polymer chains, it can reduce concentration quenching, leading to materials with high fluorescence quantum yields in the solid state, which is desirable for applications like organic light-emitting diodes (OLEDs). acs.org
High Thermal Stability: The rigid aromatic nature of the monomer unit would contribute to a high glass transition temperature (Tg) and thermal stability of the final polymer. researchgate.net
Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. beilstein-journals.org Acenaphthylene derivatives are known to form such assemblies. beilstein-journals.org
For this compound, the bulky phenyl groups would be the dominant factor controlling its self-assembly.
Steric Control of Stacking: The twisted phenyl groups would likely prevent the face-to-face π-stacking typical of planar aromatic molecules. Instead, assembly could be driven by edge-to-face (C-H---π) interactions involving the phenyl rings.
Directed Assembly: By functionalizing the phenyl rings with groups capable of specific, directional interactions (e.g., carboxylic acids for hydrogen bonding or pyridine (B92270) units for metal coordination), it would be possible to guide the self-assembly process to form discrete nanostructures or extended networks with tailored properties. beilstein-journals.org
Advanced Research Applications and Potential of 5,6 Diphenylacenaphthylene
Organic Electronics and Optoelectronics
The fusion of an acenaphthylene (B141429) framework with phenyl groups in 5,6-diphenylacenaphthylene suggests its potential as a p-type or ambipolar semiconductor, a common feature of many functionalized PAHs.
Organic Light-Emitting Diodes (OLEDs)
In the realm of Organic Light-Emitting Diodes (OLEDs), novel materials are constantly sought for their emissive and charge-transporting layers. While there is no specific research on this compound in OLEDs, related diphenyl-substituted aromatic compounds have been investigated as blue-emitting materials. The rigid and planar structure of the acenaphthylene core, combined with the steric hindrance provided by the phenyl groups, could potentially lead to high photoluminescence quantum yields in the solid state by preventing aggregation-caused quenching. Future research would need to focus on the synthesis of this compound and the characterization of its electroluminescent properties to determine its viability in OLED applications.
Organic Field-Effect Transistors (OFETs) and Charge Transport Materials
The performance of Organic Field-Effect Transistors (OFETs) is intrinsically linked to the charge carrier mobility of the organic semiconductor used. Acenaphthylene-containing PAHs are recognized for their potential in organic electronics due to their electron-accepting nature, which can facilitate electron transport. Theoretical studies on related compounds, such as diphenylanthracene, have explored the relationship between molecular structure and charge transport properties.
For this compound, computational modeling could predict its frontier molecular orbital (HOMO/LUMO) energy levels and reorganization energy, which are key parameters for charge transport. Subsequent synthesis and fabrication of OFET devices would be necessary to experimentally measure its charge carrier mobility and on/off ratio, thereby assessing its suitability as a charge transport material.
Photonic Applications as Fluorescent Materials
The inherent fluorescence of many PAHs makes them attractive for various photonic applications. Acenaphthylene-based chromophores have been synthesized and their photophysical properties studied, revealing that their absorption and emission characteristics can be tuned by chemical modification. The phenyl substituents on the acenaphthylene core in this compound would likely influence its absorption and emission spectra, as well as its fluorescence quantum yield.
To harness its potential as a fluorescent material, detailed spectroscopic studies would be required to determine its excitation and emission wavelengths, molar absorptivity, and fluorescence lifetime. These properties would dictate its suitability for applications such as fluorescent probes, sensors, or markers.
Photoredox Catalysis and Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and organic dyes are often employed as the photocatalysts. The extended π-conjugation in this compound suggests that it might absorb light in the visible region, a prerequisite for a photocatalyst. If it possesses suitable excited-state redox potentials, it could potentially mediate electron transfer processes to activate organic substrates. Research in this area would involve determining the electrochemical properties of this compound in its ground and excited states to evaluate its thermodynamic feasibility as a photoredox catalyst.
Development of Molecular Switches and Chemosensors
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light or chemical analytes. The rigid structure of this compound could serve as a scaffold for designing such systems. Functionalization of the phenyl rings or the acenaphthylene core could introduce responsive moieties that, upon stimulation, alter the electronic and photophysical properties of the entire molecule. For instance, the introduction of specific binding sites could enable its use as a chemosensor, where the presence of an analyte would trigger a detectable change in its fluorescence.
Role in Advanced Materials Science and Engineering
The incorporation of unique PAHs into polymers or larger supramolecular assemblies is a common strategy in materials science to develop materials with tailored properties. If this compound were to be synthesized, its properties could be exploited in the creation of novel polymers with specific thermal, mechanical, or electronic characteristics. For example, its rigid structure could enhance the thermal stability of polymers, or its photophysical properties could be imparted to create new luminescent or conductive materials.
Porous Aromatic Frameworks (PAFs) and Conjugated Polymers
Porous Aromatic Frameworks (PAFs) are a class of porous materials constructed from aromatic building blocks linked by strong covalent bonds. tandfonline.com These materials are characterized by high thermal stability, exceptional surface areas, and tunable pore sizes, making them promising candidates for applications in gas storage and separation, catalysis, and sensing. tandfonline.com The properties of PAFs are intrinsically linked to the geometry and functionality of the monomer units used in their synthesis. tandfonline.com
Conjugated polymers, on the other hand, are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. nih.gov This electronic structure imparts unique optical and electronic properties, leading to their use in a variety of applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govacs.org The performance of conjugated polymers is highly dependent on the nature of the aromatic units that constitute the polymer chain. nih.gov
While specific studies detailing the use of this compound as a monomer for PAFs or conjugated polymers are not readily found, the broader class of PAHs has been extensively investigated. tandfonline.comresearchgate.netnih.govmdpi.comnih.gov For instance, various PAHs, from simple benzene (B151609) rings to more complex structures like anthanthrene (B94379) and pentacene, have been successfully incorporated into the backbones of conjugated polymers and as building units for porous frameworks. nih.govwikipedia.orgacs.org The inclusion of these large, rigid, and planar aromatic systems can enhance the thermal stability, charge transport properties, and intermolecular interactions of the resulting materials. nih.gov
The phenyl substituents at the 5- and 6-positions of the acenaphthylene core in this compound would introduce significant steric hindrance. This could potentially lead to non-planar conformations when incorporated into a polymer chain, which might disrupt π-conjugation to some extent but could also enhance solubility. In the context of PAFs, the defined three-dimensional structure of this compound could be exploited to create frameworks with specific pore geometries and functionalities.
Due to the absence of direct research on this compound in these applications, no specific research findings or data tables can be presented. The potential of this compound in the field of advanced materials remains an open area for future investigation.
Future Directions and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 5,6-diphenylacenaphthylene and other PAHs often relies on multi-step procedures that can be resource-intensive and generate significant waste. researchgate.netrsc.org Future research must prioritize the development of more efficient and environmentally benign synthetic methodologies.
Key Research Directions:
C-H Activation Strategies: Direct C-H functionalization offers a more atom-economical approach to synthesizing complex organic molecules by avoiding the pre-functionalization of starting materials. beilstein-journals.org Developing catalytic systems for the selective C-H arylation of the acenaphthylene (B141429) core could significantly shorten synthetic pathways.
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability. nih.gov Exploring flow-based syntheses for this compound could lead to higher yields and purity.
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions (e.g., photochemical or mechanochemical methods), is essential for sustainable production. nih.govnih.govcdmf.org.br For instance, photoinduced synthetic methods are environmentally friendly as they can use UV-light as a traceless agent. researchgate.net
Challenges:
Achieving high regioselectivity in C-H functionalization reactions.
Overcoming solubility issues of reactants and products in greener solvents.
Designing and optimizing flow reactors for specific, often multi-phase, reaction systems.
| Methodology | Advantages | Challenges for this compound Synthesis | Potential Sustainability Impact |
|---|---|---|---|
| Traditional Multi-step Synthesis | Well-established, versatile | Low overall yield, harsh conditions, waste generation | Low |
| Palladium-Catalyzed Cross-Coupling | High efficiency for C-C bond formation | Requires pre-functionalized substrates, catalyst cost/toxicity | Medium |
| Direct C-H Activation | High atom economy, reduced steps | Achieving high regioselectivity, catalyst development | High |
| Flow Chemistry | Enhanced control, scalability, safety | Reactor design, handling of solids/slurries | High |
| Photochemical Synthesis | Mild conditions, unique reactivity | Quantum yields, selectivity, scalability | Very High |
Rational Design for Tailored Optoelectronic and Electronic Properties
The optoelectronic properties of this compound are highly tunable through chemical modification. acs.orgnih.gov A key future direction is the rational design of new derivatives with properties specifically tailored for advanced electronic applications. rsc.org
Key Research Directions:
Donor-Acceptor Architectures: Introducing electron-donating and electron-withdrawing groups to the this compound core can modulate the HOMO/LUMO energy levels, influencing the material's color, emission properties, and charge transport characteristics. beilstein-journals.orgmdpi.com
Extended π-Conjugation: Extending the π-conjugated system by fusing additional aromatic rings or adding unsaturated linkers can red-shift the absorption and emission spectra, a crucial aspect for applications in near-infrared (NIR) devices. nih.gov
Controlling Intermolecular Interactions: The solid-state packing of molecules significantly impacts charge transport. rsc.org Strategic placement of bulky substituents can be used to control the degree of π-π stacking, which is critical for optimizing charge carrier mobility in organic field-effect transistors (OFETs). acs.org
Challenges:
Predicting the precise impact of functionalization on solid-state packing and morphology.
Maintaining chemical and thermal stability in highly functionalized derivatives.
Achieving a balance between desired electronic properties and processability.
| Functionalization Strategy | Target Property | Example Effect | Potential Application |
|---|---|---|---|
| Attaching Electron-Donating Groups (e.g., -NPh2) | Increase HOMO level, enhance hole injection | Lower oxidation potential beilstein-journals.org | OLED hole transport layers |
| Attaching Electron-Withdrawing Groups (e.g., -CN) | Lower LUMO level, enhance electron injection | Higher electron affinity | OLED electron transport layers, n-type OFETs |
| Extending π-Conjugation (e.g., adding styryl groups) | Red-shift absorption/emission, reduce bandgap | Absorption at longer wavelengths rsc.org | Organic photovoltaics (OPVs), NIR emitters |
| Introducing Bulky Substituents (e.g., -tBu) | Control solid-state packing, improve solubility | Reduced aggregation, amorphous films acs.org | Solution-processed devices, blue emitters |
Exploration of Novel Reactivity and Unconventional Transformations
Understanding and harnessing the reactivity of the this compound scaffold can lead to the creation of novel and complex molecular architectures. researchgate.netrsc.org
Key Research Directions:
Cycloaddition Reactions: The strained double bond in the acenaphthylene core is a potential site for cycloaddition reactions, which could be used to synthesize more complex, three-dimensional structures or to post-functionalize polymers. rsc.orgsemanticscholar.org
On-Surface Synthesis: The synthesis of this compound-based nanostructures directly on surfaces could pave the way for the bottom-up fabrication of molecular electronic circuits.
Polymerization: Developing methods for the controlled polymerization of this compound monomers could yield new classes of conjugated polymers with interesting electronic and optical properties.
Challenges:
Controlling the regioselectivity and stereoselectivity of cycloaddition reactions.
Developing on-surface reaction conditions that are compatible with sensitive substrates.
Achieving high molecular weight and low polydispersity in polymerization reactions.
Integration into Emerging Functional Materials and Device Architectures
A significant challenge lies in the effective integration of this compound-based materials into functional devices. numberanalytics.comttconsultants.comcsfusion.org
Key Research Directions:
Flexible and Wearable Electronics: The inherent properties of organic materials make them suitable for flexible devices. materialssquare.com Research into incorporating this compound derivatives into flexible substrates for applications like bendable displays and wearable sensors is a promising avenue.
Organic Photovoltaics (OPVs): Designing derivatives that can act as efficient donor or acceptor materials in the active layer of OPVs is a key goal. researchgate.net
Bioelectronics: Exploring the biocompatibility of functionalized this compound could open up applications in biosensing and bioimaging. mdpi.com
Challenges:
Ensuring long-term operational stability and resistance to environmental degradation (e.g., from oxygen and moisture). numberanalytics.comttconsultants.com
Optimizing the interface between the organic material and other device components (e.g., electrodes, dielectrics).
Developing scalable fabrication techniques like roll-to-roll printing for large-area devices. numberanalytics.comttconsultants.com
Advancements in Multiscale Computational Modeling for Predictive Material Design
Computational modeling is an indispensable tool for accelerating the discovery and design of new materials. annualreviews.orgrsc.org
Key Research Directions:
Machine Learning (ML) and AI: Utilizing ML and AI to screen vast libraries of virtual compounds and predict their properties can significantly speed up the design process for new this compound derivatives with desired characteristics. materialssquare.comicisequynhon.comcmu.eduresearchgate.net ML models can be trained to predict properties from simple inputs like SMILES strings, reducing the need for resource-intensive calculations. annualreviews.orgicisequynhon.com
Quantum Chemistry Calculations: High-level quantum chemical calculations are needed to accurately predict excited-state properties, charge transport parameters, and reaction mechanisms. researchgate.netacs.orgrsc.org
Multiscale Modeling: Combining different computational techniques to model processes across multiple length and time scales—from the electronic structure of a single molecule to the performance of a complete device—is crucial for a comprehensive understanding.
Challenges:
Developing accurate and computationally efficient models for predicting solid-state properties like crystal packing and morphology.
The need for large, high-quality datasets to train reliable ML models. annualreviews.org
Bridging the gap between theoretical predictions and experimental outcomes, which can be influenced by processing conditions and defects.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 5,6-Diphenylacenaphthylene?
To optimize synthesis, factorial design is a robust approach for evaluating multiple variables (e.g., temperature, catalyst concentration, reaction time). A 2^k factorial design allows systematic exploration of interactions between parameters. For example, varying phenyl group stoichiometry and solvent polarity can identify dominant factors affecting yield. Post-experiment regression analysis (e.g., ANOVA) helps quantify variable significance .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural purity?
Key techniques include:
- NMR Spectroscopy : Confirm aromatic proton environments and substituent positions.
- IR Spectroscopy : Identify C=C stretching vibrations (~1600 cm⁻¹) and phenyl ring vibrations.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- UV-Vis Spectroscopy : Monitor π→π* transitions for conjugation analysis.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How should researchers calibrate HPLC/GC-MS methods for quantifying trace impurities in this compound?
Use deuterated analogs (e.g., acenaphthene-d10) as internal standards to correct for matrix effects. Prepare calibration curves with serial dilutions (e.g., 0.1–50 µg/mL in methanol or dichloromethane) and validate linearity (R² > 0.995). Optimize column parameters (C18 for HPLC, DB-5 for GC-MS) and detector settings (e.g., λ = 254 nm) .
Advanced Research Questions
Q. How can orthogonal design and regression analysis resolve multi-variable contradictions in this compound’s photostability studies?
Orthogonal design reduces experimental runs while testing factors (e.g., light intensity, solvent polarity, oxygen levels). Use L9(3⁴) arrays to assign variables. Post-experiment, apply multiple linear regression to model photodegradation rates. Sensitivity analysis identifies dominant degradation pathways (e.g., singlet oxygen vs. radical mechanisms) .
Q. What computational methods validate this compound’s electronic properties for optoelectronic applications?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps and charge distribution.
- TD-DFT : Predict UV-Vis absorption spectra and compare with experimental data.
- Molecular Dynamics (MD) : Simulate aggregation behavior in thin films.
Integration with COMSOL Multiphysics enables multi-physics modeling of device performance .
Q. How do researchers address discrepancies in reported fluorescence quantum yields (Φ_F) of this compound?
Standardize measurement conditions (solvent, excitation wavelength, reference dye). Use absolute methods (integrating sphere) or relative methods (quinine sulfate as reference). Replicate experiments under inert atmospheres to exclude oxygen quenching effects. Statistically compare datasets via t-tests (p < 0.05) and report confidence intervals .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Step 1 : Document exact stoichiometry, solvent purity (e.g., anhydrous THF), and inert conditions (Ar/N₂).
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1).
- Step 3 : Purify via column chromatography (silica gel, gradient elution).
- Step 4 : Validate purity by melting point, HPLC (≥99.5% area), and elemental analysis .
Q. How should researchers design environmental fate studies for this compound?
- Bioaccumulation : Use OECD 305 guidelines with Daphnia magna or fish models.
- Photolysis : Simulate sunlight (Xe arc lamp, λ > 290 nm) and quantify degradation products via LC-MS.
- Sorption : Batch experiments with soil/organic matter to compute Koc values.
Include QA/QC steps (spiked recoveries, blanks) .
Data Analysis & Reporting
Q. What statistical approaches resolve contradictions in catalytic efficiency data for this compound-based reactions?
Apply multivariate analysis (PCA or PLS) to decouple catalyst loading, temperature, and solvent effects. Use Grubbs’ test to exclude outliers. Meta-analysis of literature data identifies trends (e.g., solvent polarity vs. turnover frequency) .
Q. How to structure a research paper to highlight methodological rigor in this compound studies?
- Abstract : Summarize objectives, methods, and significance.
- Methods : Detail synthetic protocols, instrumentation parameters, and statistical tests.
- Results : Use tables for comparative data (e.g., yields, Φ_F values).
- Discussion : Contrast findings with prior work, emphasizing experimental design improvements.
Adhere to IUPAC nomenclature and ACS style guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
